Diaplasinin
描述
Structure
3D Structure
属性
IUPAC Name |
1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPXZFKVHDEPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197449 | |
| Record name | Diaplasinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481631-45-2 | |
| Record name | Diaplasinin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaplasinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAPLASININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diaplasinin (PAI-749): A Technical Guide to its Discovery and Development as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diaplasinin and PAI-1
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target | Parameter | Value | Reference |
| PAI-1 | IC50 | 295 nM | [2][3] |
| PAI-1 (fluorophore-tagged) | IC50 | 140 nM | [2] |
| PAI-1 (fluorophore-tagged) | Apparent Kd | 254 nM | [2] |
| Plasminogen Activator | Parameter | Value | Reference |
| tPA | IC50 | 157 nM | [2][4] |
| uPA | IC50 | 87 nM | [2][4] |
Mechanism of Action
Experimental Protocols
High-Throughput Screening (HTS) for PAI-1 Inhibitors
Materials:
-
Recombinant human tPA or uPA
-
Chromogenic or fluorogenic substrate for tPA/uPA
-
Compound library
-
Assay plates (e.g., 384-well)
-
Automated liquid handling systems
-
Plate reader
Protocol:
-
Compound Plating: Dispense a small volume of each compound from the library into individual wells of the assay plates using an automated liquid handler.
-
Protease Addition: Add a solution of recombinant human tPA or uPA to each well.
-
Substrate Addition: Add the chromogenic or fluorogenic substrate to each well.
-
Hit Identification: Identify compounds that produce a signal above a defined threshold as primary hits.
In Vitro PAI-1 Inhibition Assay (IC50 Determination)
Protocol:
-
Prepare a serial dilution of this compound.
-
Add a fixed concentration of tPA or uPA to initiate the reaction.
-
After a short incubation, add a chromogenic substrate for the respective plasminogen activator.
-
Measure the rate of color development (change in absorbance) at a specific wavelength over time.
Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo Efficacy)
This is a widely used preclinical model to evaluate the antithrombotic efficacy of test compounds.
Objective: To assess the ability of this compound to prevent or reduce thrombus formation in vivo.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound formulated for oral or intravenous administration
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10-20%)
-
Surgical instruments
-
Doppler flow probe
Protocol:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Drug Administration: Administer this compound or vehicle control at various doses via the desired route (e.g., oral gavage or intravenous injection) at a specified time before injury.
-
Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe. The thrombus can also be excised and weighed.
-
Data Analysis: Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group to determine efficacy.
This compound Discovery and Development Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of Diaplasinin (PAI-749)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: A Dual Approach to PAI-1 Neutralization
References
In Vitro Characterization of Diaplasinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Quantitative Data Summary
| Parameter | Value (nM) | Species | Assay Type | Reference |
| IC50 (PAI-1 Inhibition) | 295 | Not Specified | Not Specified | [2] |
| IC50 (tPA activity preservation in the presence of PAI-1) | 157 | Not Specified | Chromogenic Assay | [2] |
| IC50 (uPA activity preservation in the presence of PAI-1) | 87 | Not Specified | Chromogenic Assay | [2] |
| IC50 (Fluorescence quenching of fluorophore-tagged PAI-1) | 140 | Not Specified | Fluorescence Quenching Assay | [2] |
| Apparent Kd (from fluorescence quenching) | 254 | Not Specified | Fluorescence Quenching Assay | [2] |
Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
PAI-1 Inhibition Chromogenic Assay
Materials:
-
Recombinant tPA or uPA
-
Chromogenic substrate specific for tPA or uPA (e.g., Spectrozyme tPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20, 0.1% BSA)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense a small volume (e.g., 0.5 µL) of the this compound dilutions into the wells of a 384-well plate.
-
Initiate the reaction by adding a solution of tPA or uPA (e.g., final concentration to yield a measurable signal) to each well.
-
Immediately add the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of color development is proportional to the residual tPA or uPA activity.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Fluorescence Quenching Assay
Materials:
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Fluorometer or fluorescence microplate reader
-
Black microplate (low fluorescence background)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
The fluorescence intensity will decrease as the concentration of this compound increases due to quenching upon binding.
-
Plot the change in fluorescence against the this compound concentration.
-
The data can be used to calculate the apparent dissociation constant (Kd) and the IC50 for fluorescence quenching.
Experimental Workflow Diagram
References
Preclinical Antithrombotic Profile of Diaplasinin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: PAI-1 Inhibition
Signaling Pathway of Diaplasinin's Antithrombotic Effect
Quantitative Data from Preclinical Studies
While a key study by Hennan et al. (2006) is cited as demonstrating the in vivo antithrombotic efficacy of this compound in rat and dog models of arterial and venous thrombosis, the specific quantitative data from this study is not publicly available in the accessed literature.
In contrast, a study by Lucking et al. (2010) in a human ex vivo model found that this compound did not affect thrombus formation or fibrinolysis.[1] Due to the absence of quantitative data from the in vivo studies, a comparative data table cannot be provided at this time.
Experimental Protocols
The following is a detailed methodology from the Lucking et al. (2010) study, which evaluated the effect of this compound in a human ex vivo thrombosis model.
Ex Vivo Model of Thrombus Formation (Badimon Chamber)
Objective: To assess the effect of this compound on thrombus formation under physiological flow conditions using human blood.
Methodology:
-
Study Design: A double-blind, randomized, crossover study was conducted with 12 healthy volunteers.
-
Blood Collection and Perfusion: Whole blood was drawn from subjects and perfused through a Badimon chamber. This chamber simulates arterial shear stress and exposes the blood to a thrombogenic surface.
-
Thrombus Formation Assessment: The formation of thrombus on the thrombogenic surface within the Badimon chamber was assessed.
-
In Vitro Fibrinolysis Assays:
-
Plasma Clot Lysis: The lysis of plasma clots mediated by t-PA was measured in the presence and absence of this compound.
-
Whole Blood Thrombi Lysis: The lysis of thrombi formed in a whole blood model was also assessed.
-
Experimental Workflow: Ex Vivo Badimon Chamber Study
Caption: Workflow for the ex vivo Badimon chamber thrombosis model.
Discussion and Future Directions
Further research is required to reconcile these findings. Future studies should aim to:
-
Replicate and expand upon the in vivo animal models to provide robust, publicly available quantitative data on the antithrombotic efficacy and safety profile of this compound.
-
Conduct further in vitro and ex vivo studies using human systems to better predict the clinical response to this compound.
References
Diaplasinin (PAI-749): A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Biological Activity: PAI-1 Inhibition
Quantitative Data on PAI-1 Inhibition
The inhibitory potency of Diaplasinin has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd).
| Target/Assay | Parameter | Value (nM) | Reference |
| Plasminogen Activator Inhibitor-1 (PAI-1) | IC50 | 295 | [1] |
| PAI-1 (in the presence of tPA) | IC50 | 157 | [1] |
| PAI-1 (in the presence of uPA) | IC50 | 87 | [1] |
| Fluorophore-tagged PAI-1 (PAI-NBD119) | IC50 | 140 | [1] |
| Fluorophore-tagged PAI-1 (PAI-NBD119) | Apparent Kd | 254 | [1] |
Experimental Protocols
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Initiate the chromogenic reaction by adding the tPA substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the remaining tPA activity.
-
This assay assesses the effect of this compound on fibrinolysis in a more physiologically relevant plasma environment.
-
Reagents: Human plasma, tissue factor, calcium chloride, tPA, this compound.
-
Procedure:
-
In a 96-well microplate, mix human plasma with various concentrations of this compound or vehicle control.
-
Initiate clot formation by adding tissue factor and calcium chloride.
-
After clot formation, add tPA to initiate fibrinolysis.
-
Monitor the change in optical density over time at a specific wavelength (e.g., 405 nm). The decrease in optical density corresponds to clot lysis.
-
The time to 50% clot lysis is determined for each concentration of this compound.
-
The effect of this compound on clot lysis time is then calculated relative to the control.
-
Signaling Pathway of PAI-1 Inhibition
Broader Biological Activities and Signaling Pathways
Effects on Cell Migration
-
Cell Culture: Plate a confluent monolayer of cells (e.g., endothelial cells, cancer cells) in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the area of the scratch at each time point to determine the rate of cell migration and wound closure.
-
Data Interpretation: A delay in wound closure in the presence of this compound would suggest an inhibitory effect on cell migration.
Caption: Workflow for a wound healing/scratch assay to assess cell migration.
Effects on Apoptosis
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
PAI-1 and Downstream Signaling Pathways
Conclusion
References
Methodological & Application
Application Notes and Protocols: Diaplasinin in vitro PAI-1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
Data Presentation
| Target Interaction | Assay Type | IC50 (nM) |
| PAI-1 (general) | Not Specified | 295 |
| PAI-1 inhibition of tPA | Not Specified | 157 |
| PAI-1 inhibition of uPA | Not Specified | 87 |
| Quenching of fluorophore-tagged PAI-1 | Fluorescence | 140 |
Data sourced from MedchemExpress.[4]
PAI-1 Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Recombinant Human tPA
-
Plasminogen (human)
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[4]
-
Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
tPA Working Solution: Reconstitute and dilute recombinant human tPA in Assay Buffer to the desired working concentration. Keep on ice until use.
-
Plasminogen Solution: Reconstitute and dilute plasminogen in Assay Buffer.
-
Chromogenic Substrate Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions in Assay Buffer.
Assay Workflow
Step-by-Step Assay Procedure
-
Add 20 µL of this compound dilutions (or vehicle control) to the wells of a 96-well microplate.
-
Add 20 µL of tPA working solution to each well.
-
Initiate the chromogenic reaction by adding 140 µL of a pre-mixed solution containing plasminogen and the chromogenic substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
Data Analysis
-
For each concentration of this compound, calculate the rate of change in absorbance (ΔOD/min).
-
% Inhibition = [1 - (Ratesample - Rateblank) / (Rateno inhibitor - Rateblank)] x 100
-
Ratesample: Rate of reaction in the presence of this compound.
-
Rateno inhibitor: Rate of reaction in the absence of this compound (vehicle control).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
References
- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Determining the Activity of Diaplasinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Biochemical Activity of Diaplasinin
| Parameter | Value (nM) | Description |
| PAI-1 Inhibition (IC50) | 295 | Concentration of this compound required to inhibit 50% of PAI-1 activity.[1] |
| tPA Preservation (IC50) | 157 | Concentration of this compound required to preserve 50% of tPA activity in the presence of PAI-1.[1] |
| uPA Preservation (IC50) | 87 | Concentration of this compound required to preserve 50% of uPA activity in the presence of PAI-1.[1] |
| PAI-NBD119 Quenching (IC50) | 140 | Concentration of this compound required to quench 50% of the fluorescence of fluorophore-tagged PAI-1.[1] |
| PAI-NBD119 Quenching (Kd) | 254 | Apparent dissociation constant for the binding of this compound to fluorophore-tagged PAI-1.[1] |
| Assay | Cell Line | Expected Effect of this compound | Example Quantitative Data (with other PAI-1 inhibitors) |
| Cell Migration/Invasion | SK-OV-3 (Ovarian Cancer) | Inhibition of invasion | Invasion significantly decreased from 79% to 27% with PAI-1 siRNA treatment.[2] |
| Apoptosis Induction | HT-1080 (Fibrosarcoma), A549 (Lung Carcinoma) | Induction of apoptosis | PAI-039 (50 µM) increased apoptosis from 4.3% to 27.0% in HT-1080 cells and from 4.7% to 14.5% in A549 cells.[3] |
| Cytotoxicity (IC50) | HT-1080, A549, HCT-116, MDA-MB-231 | Cell viability reduction | PAI-039 IC50 values: 28.4 µM (HT-1080), 35.7 µM (A549), 32.4 µM (HCT-116), 61.5 µM (MDA-MB-231).[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the cell-based assays.
References
Application Notes and Protocols for Diaplasinin Administration in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: PAI-1 Inhibition
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, oral) | n | Prevention of Occlusion (%) | Time to Occlusion (minutes, mean ± SEM) |
| Vehicle Control | - | - | 0 | 18.2 ± 4.6 |
| Tiplaxtinin | 0.3 | - | 20 | 32.5 ± 8.7 |
| Tiplaxtinin | 1.0 | - | 68 | 46.1 ± 7.0 |
| Tiplaxtinin | 3.0 | - | 60 | 41.6 ± 11.3 |
| Treatment Group | Dose (mg/kg, oral) | Outcome |
| Vehicle Control | - | - |
| Tiplaxtinin | 3 | Significantly reduced thrombus weight |
| Tiplaxtinin | 10 | Significantly reduced thrombus weight |
| Tiplaxtinin | 30 | Significantly reduced thrombus weight |
| Treatment Group | Dose (mg/kg, oral gavage) | Duration | Thrombus Weight Reduction vs. Control (%) |
| Tiplaxtinin (Low Dose) | 1 | 4 days | 52% |
| Tiplaxtinin (High Dose) | 10 | 4 days | 23% |
| Tiplaxtinin | 0.5 | 4 days | Dose-dependent reduction |
| Tiplaxtinin | 5 | 4 days | Statistically significant reduction |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats[3]
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial thrombosis setting.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Ultrasonic flow probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Flow Probe Placement: Place an ultrasonic flow probe around the carotid artery to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) at a predetermined time before thrombosis induction (e.g., 90 minutes).[3]
-
Thrombosis Induction:
-
Saturate a filter paper disc with FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a specific duration (e.g., 10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor carotid artery blood flow using the ultrasonic flow probe until occlusion occurs or for a set observation period (e.g., 60 minutes).
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the treatment and vehicle control groups.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Vena Cava Thrombosis in Rats[3]
This model is used to assess the efficacy of compounds in a venous thrombosis setting.
Materials:
-
Male Sprague-Dawley rats
-
Vehicle for drug administration
-
Anesthetic
-
Ferric chloride (FeCl₃) solution
-
Filter paper
-
Surgical instruments
-
Microbalance
Procedure:
-
Animal Preparation and Drug Administration: Similar to the arterial thrombosis model, anesthetize the rat and administer the test compound or vehicle orally.
-
Surgical Exposure: Perform a midline laparotomy to expose the inferior vena cava.
-
Thrombosis Induction:
-
Isolate a segment of the vena cava.
-
Apply a strip of FeCl₃-saturated filter paper to the vessel wall for a defined period.
-
Remove the filter paper and restore blood flow if it was temporarily occluded.
-
-
Thrombus Maturation: Allow the thrombus to form and mature for a specific duration (e.g., 4 hours).
-
Thrombus Excision and Measurement:
-
Re-anesthetize the animal if necessary.
-
Excise the thrombosed segment of the vena cava.
-
Isolate the thrombus and determine its wet weight.
-
-
Data Analysis: Compare the thrombus weights between the this compound-treated and vehicle control groups.
Protocol 3: Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound. Therefore, a suitable formulation is required for in vivo oral administration to ensure adequate bioavailability.
Example Formulation:
A common approach for preclinical oral administration of poorly soluble compounds is a suspension in a vehicle such as:
-
0.5% (w/v) Methylcellulose in sterile water: Methylcellulose acts as a suspending agent to ensure a uniform dose administration.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to heated sterile water while stirring, then allowing it to cool to form a clear solution.
-
Levigate the this compound powder with a small amount of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired final concentration.
-
The suspension should be continuously stirred during dosing to ensure homogeneity.
-
Application Notes
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective dose of this compound in each thrombosis model.
-
Bleeding Time Assessment: A critical aspect of developing antithrombotic agents is to assess their bleeding risk. Standard bleeding time models, such as the tail transection model in rats, should be performed to evaluate the effect of this compound on hemostasis.
-
Comparison with Other Antithrombotics: To benchmark the efficacy of this compound, it is useful to include other classes of antithrombotic agents (e.g., antiplatelet drugs, anticoagulants) as positive controls in the experimental design.
Conclusion
References
- 1. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine model of ferric chloride-induced vena cava thrombosis: evidence for effect of potato carboxypeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Diaplasinin Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Diaplasinin is essential for accurate stock solution preparation.
| Property | Value |
| Molecular Formula | C₃₂H₃₁N₅O |
| Molecular Weight | 501.62 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) |
| CAS Number | 481631-45-2 |
Data sourced from MedchemExpress.[1]
Preparing this compound Stock Solutions
The following table provides volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of solid this compound.
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 1.9935 mL | 9.9677 mL | 19.9354 mL |
| 5 mM | 0.3987 mL | 1.9935 mL | 3.9871 mL |
| 10 mM | 0.1994 mL | 0.9968 mL | 1.9935 mL |
| 50 mM | 0.0399 mL | 0.1994 mL | 0.3987 mL |
Calculations are based on a molecular weight of 501.62 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 199.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in PBS or serum-free medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For example, if you add 1 µL of a 10 mM this compound stock to 1 mL of cell culture medium, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
This compound's Mechanism of Action: PAI-1 Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for the Analytical Detection of Diaplasinin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diaplasinin
Signaling Pathway of this compound's Target: PAI-1
Analytical Methods for this compound Detection
The following sections outline protocols for three common analytical techniques for the quantification of small molecules like this compound in biological samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation from Biological Matrices
Proper sample collection and preparation are critical for accurate analysis.
Blood/Plasma/Serum Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin, or citrate) for plasma preparation.[4][5] For serum, collect blood in tubes without anticoagulant and allow it to clot.[5][6]
-
Centrifuge the blood samples to separate plasma or serum from blood cells.[6][7]
-
Store the resulting plasma or serum at -80°C until analysis.[6][7]
Tissue Homogenization:
-
Excise tissues of interest and weigh them.
-
Homogenize the tissue in a suitable lysis buffer.[4]
-
Centrifuge the homogenate to pellet cellular debris.[4]
-
Collect the supernatant for further processing.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying this compound, particularly at higher concentrations.
Experimental Protocol: HPLC-UV for this compound in Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.
-
Column Temperature: 30°C.[8]
-
Caption: Workflow for the analysis of this compound in plasma by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for detecting this compound at low concentrations.
Experimental Protocol: LC-MS/MS for this compound in Plasma
-
Sample Preparation (as for HPLC): Follow the protein precipitation steps outlined in the HPLC protocol. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to ensure accuracy.[9]
-
LC-MS/MS Conditions (Proposed):
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.
-
Caption: General workflow for this compound quantification by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a suitable immunoassay format for the quantification of small molecules like this compound. This would require the development of a specific antibody against this compound.
Experimental Protocol: Competitive ELISA for this compound
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: Block the uncoated sites in the wells with a suitable blocking buffer (e.g., BSA in PBS).
-
Competition: Add standards or samples containing this compound, followed by the addition of a limited amount of anti-Diaplasinin antibody. The free this compound in the sample will compete with the coated this compound for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Caption: Steps for a competitive ELISA to detect this compound.
Data Presentation and Method Performance
The following tables summarize the typical performance parameters that should be evaluated during the validation of the analytical methods described above. The values presented are hypothetical and should be determined experimentally.
Table 1: HPLC-UV Method Performance (Hypothetical)
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-115% |
Table 2: LC-MS/MS Method Performance (Hypothetical)
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | 90-110% |
Table 3: Competitive ELISA Method Performance (Hypothetical)
| Parameter | Target Value |
| Assay Range | 1-100 ng/mL |
| Sensitivity (IC₅₀) | 15 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Specificity | High for this compound |
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While HPLC-UV is suitable for higher concentration studies, LC-MS/MS offers the high sensitivity and specificity required for detailed pharmacokinetic analyses. A validated competitive ELISA can provide a high-throughput option for screening large numbers of samples. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, sample matrix, and available instrumentation. Rigorous method development and validation are essential to ensure the generation of reliable and accurate data in the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human DSPP ELISA Kit [ABIN770718] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PAI-1 in Cardiovascular Disease Models Using Diaplasinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The following tables summarize the in vitro inhibitory activity of Diaplasinin and its in vivo efficacy in preclinical models of thrombosis.
| Parameter | Value (nM) |
| IC50 for PAI-1 | 295 |
| IC50 for preserving t-PA activity in the presence of PAI-1 | 157 |
| IC50 for preserving u-PA activity in the presence of PAI-1 | 87 |
| Apparent Kd for fluorophore-tagged PAI-1 | 254 |
Data compiled from publicly available information from chemical suppliers.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (min, mean ± SEM) | % Increase in Time to Occlusion vs. Vehicle |
| Vehicle | - | 25 ± 3 | - |
| This compound | 3 | 42 ± 5* | 68% |
| This compound | 10 | 58 ± 7 | 132% |
| This compound | 30 | 75 ± 9 | 200% |
| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg, mean ± SEM) | % Reduction in Thrombus Weight vs. Vehicle |
| Vehicle | - | 15.2 ± 1.8 | - |
| This compound | 3 | 9.8 ± 1.5* | 35.5% |
| This compound | 10 | 6.5 ± 1.2 | 57.2% |
| This compound | 30 | 4.1 ± 0.9 | 73.0% |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats
This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)
-
Filter paper strips (1-2 mm wide)
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, retractors)
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage at the desired dose (e.g., 3, 10, 30 mg/kg) 60-90 minutes prior to inducing thrombosis.
-
Thrombosis Induction: Apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 5 minutes).
-
Monitoring: Record the time from the application of FeCl₃ until the blood flow ceases (occlusion). The primary endpoint is the time to occlusion.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.
Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats
This model assesses the effect of this compound on venous thrombus formation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Surgical Exposure: Perform a midline laparotomy to expose the abdominal cavity and carefully retract the intestines to visualize the inferior vena cava.
-
IVC Ligation: Ligate the IVC just below the renal veins with a suture.
-
Drug Administration: Administer this compound or vehicle (p.o.) at the desired doses immediately after surgery and continue for a specified period (e.g., daily for 48 hours).
-
Thrombus Harvesting: After the treatment period (e.g., 48 hours), re-anesthetize the rat, re-open the abdominal cavity, and carefully excise the thrombosed segment of the IVC.
-
Analysis: Gently remove the thrombus from the vessel and weigh it. The primary endpoint is the thrombus weight.
-
Euthanasia: Euthanize the animal according to approved institutional protocols.
Protocol 3: Angiotensin II-Induced Cardiac Fibrosis Model in Mice
This model can be adapted to study the anti-fibrotic potential of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle
-
Angiotensin II
-
Osmotic minipumps
-
Anesthetic
-
Histology reagents (e.g., Masson's trichrome stain, Picrosirius red stain)
Procedure:
-
Minipump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps containing Angiotensin II (e.g., at a dose of 1000 ng/kg/min) for a continuous infusion over a period of 2-4 weeks.
-
Drug Administration: Administer this compound or vehicle (p.o. or intraperitoneally) daily, starting from the day of minipump implantation.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Homogenize a portion of the heart tissue to measure the expression of fibrotic markers such as collagen type I, collagen type III, and TGF-β via techniques like Western blotting or qPCR.
Visualizations
Caption: Experimental workflow for thrombosis models.
References
Application of Diaplasinin in Cancer Research: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data
| PAI-1 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| PAI-039 | HT1080 (Fibrosarcoma) | 29 | [6] |
| PAI-039 | HCT116 (Colon Carcinoma) | 32 | [6] |
| TM5275 | HT1080 (Fibrosarcoma) | 9.7 - 60.3 | [6][7] |
| TM5275 | HCT116 (Colon Carcinoma) | 9.7 - 60.3 | [6][7] |
| TM5275 | Daoy (Medulloblastoma) | 9.7 - 60.3 | [6][7] |
| TM5275 | MDA-MB-231 (Breast Cancer) | 9.7 - 60.3 | [6][7] |
| TM5275 | Jurkat (T-cell Leukemia) | 9.7 - 60.3 | [6][7] |
| TM5441 | HT1080 (Fibrosarcoma) | 9.7 - 60.3 | [6][7] |
| TM5441 | HCT116 (Colon Carcinoma) | 9.7 - 60.3 | [6][7] |
| TM5441 | Daoy (Medulloblastoma) | 9.7 - 60.3 | [6][7] |
| TM5441 | MDA-MB-231 (Breast Cancer) | 9.7 - 60.3 | [6][7] |
| TM5441 | Jurkat (T-cell Leukemia) | 9.7 - 60.3 | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Diaplasinin on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 7. mmt.med.tohoku.ac.jp [mmt.med.tohoku.ac.jp]
Application Notes and Protocols for Diaplasinin (PAI-749) in Preclinical Stroke and Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of PAI-1 Inhibition
Quantitative Data Summary
| Compound | Animal Model | Dosing | Key Findings | Reference |
| PAI-039 (Tiplaxtinin) | Rat FeCl₃-induced carotid artery thrombosis | 0.3, 1.0, 3.0 mg/kg, p.o. | Prevented occlusion in 20%, 68%, and 60% of animals, respectively. Increased time to occlusion. | [3] |
| PAI-039 (Tiplaxtinin) | Rat FeCl₃-induced vena cava thrombosis | 3, 10, 30 mg/kg, p.o. | Significantly reduced thrombus weight. | [3] |
| TM5275 | Rat arterial-venous shunt thrombosis | 1-10 mg/kg, p.o. | Antithrombotic effect equivalent to ticlopidine (500 mg/kg). | [4] |
| TM5275 | Rat FeCl₃-induced carotid artery thrombosis | 1-10 mg/kg, p.o. | Antithrombotic effect equivalent to clopidogrel (3 mg/kg). | [4] |
| TM5275 | Monkey photochemical-induced arterial thrombosis | 10 mg/kg, p.o. | Same antithrombotic effect as clopidogrel (10 mg/kg) without increased bleeding time. | [4] |
| MDI-2268 | Murine deep vein thrombosis (electrolytic IVC model) | 3 mg/kg, i.p. (3x/day for 2 days) | 62% decrease in thrombus weight, comparable to low-molecular-weight heparin, with no change in bleeding time. | [5] |
| Compound | Animal Model | Dosing | Key Findings | Reference |
| PAI-039 | LDL receptor-deficient mice on a Western diet | In-diet administration | Significantly inhibited atherosclerosis formation and macrophage accumulation in plaques. | [6][7] |
| MDI-2268 | LDL receptor-deficient mice on a Western diet | In-diet administration | Significantly inhibited atherosclerosis formation and macrophage accumulation in plaques. | [6][7] |
| TM5441 | Mice with L-NAME-induced hypertension | In-diet administration | Attenuated the development of hypertension and cardiac hypertrophy. | [8][9] |
| TM5614 | Mice exposed to PM2.5 air pollutants | In-diet administration | Ameliorated PM2.5-induced pulmonary and cardiac thrombosis and reduced blood pressure. | [10] |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting, relevant to ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35%)
-
Doppler ultrasonic flow probe
-
Surgical instruments
Workflow Diagram:
Caption: FeCl₃-Induced Thrombosis Workflow.
Procedure:
-
Anesthetize the rat and surgically expose the common carotid artery.
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 90 minutes before injury).
-
Place a Doppler ultrasonic flow probe around the carotid artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 5 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion (defined as zero flow for a set duration) or for a predetermined observation period.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
Endpoints:
-
Time to occlusive thrombosis.
-
Incidence of occlusion within the observation period.
-
Thrombus weight.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model (Mouse or Rat)
This model mimics ischemic stroke by temporarily or permanently blocking blood flow to a specific brain region.
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Vehicle control
-
Anesthetic
-
Surgical instruments
-
Monofilament suture (e.g., 6-0 nylon with a silicon-coated tip)
-
Laser Doppler flowmetry probe
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Workflow Diagram:
Caption: MCAO Stroke Model Workflow.
Procedure:
-
Anesthetize the animal and maintain body temperature.
-
Surgically expose the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion can be confirmed by Laser Doppler flowmetry.
-
Administer this compound or vehicle at the desired time point (e.g., before, during, or after MCAO).
-
For transient MCAO, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the suture remains in place.
-
Close the incision and allow the animal to recover from anesthesia.
-
Perform neurological deficit scoring at various time points post-MCAO.
-
At a predetermined endpoint (e.g., 24 or 72 hours), sacrifice the animal, and harvest the brain.
-
Slice the brain and stain with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
Endpoints:
-
Infarct volume (as a percentage of the total brain or hemisphere volume).
-
Neurological deficit score.
Protocol 3: Coronary Artery Ligation Model for Myocardial Infarction (Mouse or Rat)
This model induces MI by surgically occluding a coronary artery.
Materials:
-
Mice or rats
-
Vehicle control
-
Anesthetic
-
Ventilator
-
Surgical instruments
-
Suture for ligation (e.g., 7-0 silk)
-
Echocardiography system
-
Histological stains (e.g., Masson's trichrome)
Workflow Diagram:
Caption: Myocardial Infarction Model Workflow.
Procedure:
-
Anesthetize the animal, intubate, and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Administer this compound or vehicle at the desired time point.
-
Close the chest in layers and allow the animal to recover.
-
At various time points post-MI (e.g., 7, 14, 28 days), assess cardiac function using echocardiography.
-
At the final endpoint, sacrifice the animal and harvest the heart for histological analysis.
Endpoints:
-
Infarct size (measured histologically).
-
Cardiac function parameters (e.g., ejection fraction, fractional shortening).
-
Degree of cardiac fibrosis (e.g., using Masson's trichrome staining).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Efficacy Studies of Diaplasinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathway
Experimental Design and Protocols
A tiered approach is recommended for evaluating the efficacy of this compound, starting with in vitro assays to assess its direct effects on cancer cells and progressing to in vivo models to determine its anti-tumor activity in a physiological context.
Caption: Experimental workflow for evaluating this compound efficacy.
In Vitro Efficacy Studies
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, ovarian, bladder) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | This compound IC50 (µM) at 48h |
| Breast Cancer (MCF-7) | 45.2 |
| Ovarian Cancer (SK-OV-3) | 38.7 |
| Bladder Cancer (T24) | 55.1 |
| Normal Fibroblasts (HFF-1) | > 100 |
Cell Migration and Invasion Assays (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.[8][9][10][11]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is required.
-
Cell Preparation: Starve cancer cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium.
-
Seeding: Add 1 x 10^5 cells to the upper chamber of the Transwell insert.
-
Treatment: Add serum-free medium containing different concentrations of this compound to the upper chamber.
-
Chemoattractant: Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| Vehicle Control | 150 ± 12 | 85 ± 9 |
| This compound (10 µM) | 82 ± 7 | 41 ± 5 |
| This compound (50 µM) | 35 ± 4 | 18 ± 3 |
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[12][13]
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plate for 6-12 hours at 37°C.
-
Visualization: Observe the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Data Presentation:
| Treatment | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | 4500 ± 350 | 65 ± 8 |
| This compound (10 µM) | 2100 ± 210 | 28 ± 5 |
| This compound (50 µM) | 850 ± 90 | 12 ± 3 |
In Vivo Efficacy Studies
Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.[14][15][16][17][18]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., T24 bladder cancer cells) into the flank of each mouse.[16][17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.15 |
| This compound (30 mg/kg) | 620 ± 80 | 0.6 ± 0.08 |
| This compound (100 mg/kg) | 310 ± 45 | 0.3 ± 0.05 |
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as a potential anti-cancer agent. The combination of in vitro and in vivo studies will allow for a comprehensive assessment of its mechanism of action and therapeutic potential. The structured data presentation will facilitate clear interpretation and comparison of results, guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Video: Optimized Fibrin Gel Bead Assay for the Study of Angiogenesis [jove.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting plasminogen activator inhibitor-1 inhibits angiogenesis and tumor growth in a human cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diaplasinin Solubility for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Diaplasinin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for in vivo experiments?
This compound is a lipophilic molecule with poor aqueous solubility. This inherent property makes it challenging to prepare formulations that are suitable for administration in animal models, often leading to issues with bioavailability and consistent dosing. The high XLogP3 value of 7.2 indicates its strong preference for fatty environments over aqueous ones.
Q2: I am observing precipitation of this compound after preparing my formulation. What could be the cause?
Precipitation of this compound can occur due to several factors:
-
Solvent choice: The solvent system may not be optimal for maintaining this compound in solution, especially when diluted with aqueous physiological fluids.
-
Concentration: The concentration of this compound in your formulation may exceed its solubility limit in the chosen vehicle.
-
pH: Changes in pH upon administration can affect the solubility of the compound.
-
Temperature: Temperature fluctuations during preparation or storage can impact solubility.
-
Excipient incompatibility: The excipients used may not be effectively preventing precipitation.
Q3: What are some recommended starting points for formulating this compound for oral administration in animal studies?
For lipophilic compounds like this compound, lipid-based formulations are often a good starting point as they can enhance solubility and oral absorption.[1][2] Consider exploring the following options:
-
Lipid solutions: Dissolving this compound in oils or semi-solid lipid excipients.
-
Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
5-10% DMSO
-
40-50% PEG300
-
5-10% Tween 80
Q4: Can I use co-solvents to improve this compound solubility?
Yes, co-solvents can be an effective strategy. Commonly used co-solvents in preclinical formulations include:
-
Dimethyl sulfoxide (DMSO): this compound is known to be soluble in DMSO. However, for in vivo use, the concentration of DMSO should be kept to a minimum due to potential toxicity.
-
Polyethylene glycol (PEG): Particularly PEG 300 and PEG 400 are widely used to dissolve poorly water-soluble compounds.
-
Ethanol: Can be used in combination with other solvents, but potential for precipitation upon dilution in aqueous media should be carefully evaluated.
-
Propylene glycol (PG): Another common vehicle for parenteral and oral formulations.
Q5: Are there other formulation approaches I can consider?
Besides lipid-based systems and co-solvents, other advanced techniques can be employed to enhance this compound's solubility and bioavailability:
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4]
-
Micronization: Reducing the particle size of this compound can increase its surface area and, consequently, its dissolution rate.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its aqueous solubility.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in the chosen solvent. | The solvent is not appropriate for the lipophilic nature of this compound. | 1. Start with a solvent in which this compound is known to be soluble, such as DMSO. 2. Gently warm the solution and use sonication to aid dissolution. 3. If using a single solvent is not effective, try a co-solvent system (e.g., DMSO/PEG300). |
| Precipitation occurs upon addition of aqueous solution (e.g., water, saline). | The formulation is not robust enough to handle dilution in an aqueous environment. This is a common issue for lipophilic drugs.[7][8] | 1. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) into your formulation to improve the stability of the solution upon dilution. 2. Consider developing a self-emulsifying drug delivery system (SEDDS). 3. Decrease the final concentration of this compound. |
| Inconsistent results in in vivo studies. | This could be due to variable absorption resulting from poor solubility and precipitation in the gastrointestinal tract. | 1. Switch to a more robust formulation, such as a lipid-based system, which can reduce variability.[1] 2. Ensure the formulation is homogenous and stable throughout the duration of the study. 3. Consider the effect of food on the absorption of your formulation. |
| Toxicity observed in animal models. | The chosen solvent or excipient may be causing toxicity at the administered dose. | 1. Reduce the concentration of potentially toxic solvents like DMSO. 2. Explore alternative, less toxic excipients. A comprehensive list of excipients can be found in pharmaceutical excipient databases. 3. Conduct a tolerability study with the vehicle alone before administering the formulation with this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. Ultrasonic treatment may be needed. |
| Water | Practically Insoluble | |
| Ethanol | Poorly Soluble | |
| Methanol | Poorly Soluble |
Table 2: Example Formulation Components for Lipophilic Compounds
| Excipient Type | Examples | Purpose |
| Oils (Lipid Vehicles) | Sesame oil, Corn oil, Caprylic/capric triglycerides (e.g., Miglyol 812) | Solubilize lipophilic drugs. |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15 | Enhance wetting and prevent precipitation upon dilution. |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol | Increase the solvent capacity of the formulation. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol is a starting point and may require optimization.
-
Preparation of the vehicle:
-
In a sterile glass vial, combine 10% (v/v) DMSO and 40% (v/v) PEG300.
-
Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex the mixture and use a sonicator bath to aid dissolution. Gentle warming (to 37-40°C) can be applied if necessary.
-
-
Addition of surfactant and aqueous phase:
-
Add 10% (v/v) Tween 80 to the this compound solution and vortex until fully incorporated.
-
Slowly add the remaining 40% (v/v) of sterile saline or water to the mixture while vortexing to form the final formulation.
-
-
Final Checks:
-
Visually inspect the final formulation for any signs of precipitation.
-
If the formulation is a clear solution, it is ready for administration. If it is a suspension, ensure it is homogenous before each administration.
-
Protocol 2: Screening for Optimal Lipid-Based Formulations
-
Solubility Screening in Lipids:
-
Add an excess amount of this compound to various lipid excipients (e.g., Capryol 90, Labrasol, Cremophor EL) in separate vials.
-
Equilibrate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility of this compound in each excipient.
-
-
Formulation Preparation:
-
Based on the solubility data, select a combination of oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected excipients and add this compound at a concentration below its determined solubility limit.
-
Mix thoroughly until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Test:
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid in a beaker with gentle stirring.
-
Observe the formation of an emulsion. A good self-emulsifying formulation will form a fine, stable emulsion (or microemulsion) spontaneously.
-
Visualizations
Figure 2. Troubleshooting workflow for improving this compound solubility.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Diaplasinin Stability Issues in Solution
Disclaimer: Publicly available data on the specific degradation pathways and stability profile of Diaplasinin in solution is limited. This guide is based on general principles of small molecule stability and best practices for researchers in a drug development setting. The provided protocols and troubleshooting advice should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
A1: While this compound stock solutions in DMSO are generally stable for up to one month at -20°C, several factors could contribute to reduced activity[1]. Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes after preparation to minimize this. Additionally, the DMSO used should be of high purity and anhydrous, as hygroscopic DMSO can introduce water, potentially leading to hydrolysis of the compound over time. Ensure you are using freshly opened, high-grade DMSO for stock solution preparation[1].
Q2: I observe a slight discoloration in my this compound solution after storing it at room temperature for a few hours. Is this a sign of degradation?
A2: Discoloration can be an indicator of chemical instability, such as oxidation or photodegradation. This compound, like many complex organic molecules, may be sensitive to light and oxygen. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil. For experiments requiring incubation at room temperature, preparing fresh solutions is recommended. If discoloration is observed, it is crucial to verify the compound's purity and activity using analytical methods like HPLC and a functional assay.
Q3: I'm developing an aqueous formulation of this compound for in-vivo studies and I'm seeing precipitation. What can I do?
A3: this compound is a poorly water-soluble compound. Precipitation in aqueous buffers is a common challenge. To overcome this, consider the following formulation strategies:
-
pH optimization: The solubility of a compound can be highly dependent on the pH of the solution. Conduct a pH-solubility profile to determine the optimal pH for your formulation.
-
Use of co-solvents: Employing co-solvents such as ethanol, propylene glycol, or PEG 300/400 can significantly enhance the solubility of hydrophobic compounds.
-
Surfactants and cyclodextrins: Non-ionic surfactants like Tween® 80 or solubilizing agents such as cyclodextrins can be used to create micellar formulations or inclusion complexes to improve aqueous solubility.
-
Lipid-based formulations: For oral delivery, self-microemulsifying drug delivery systems (SMEDDS) can be an effective approach for maintaining the solubility of lipophilic drugs[2].
Q4: How can I identify the degradation products of this compound in my solution?
A4: Identifying degradation products requires analytical techniques that can separate and characterize the parent compound from its impurities. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity and detecting the presence of new peaks that may correspond to degradation products. For structural elucidation of these products, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique[3][4]. A forced degradation study can be intentionally performed to generate and identify potential degradation products under various stress conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Chemical degradation (e.g., hydrolysis, oxidation) | 1. Prepare fresh stock solutions in anhydrous, high-purity DMSO. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Store solutions protected from light and at appropriate temperatures (-80°C for long-term storage)[1]. 4. Perform HPLC analysis to check for purity and degradation peaks. |
| Precipitation in aqueous buffer | Poor aqueous solubility | 1. Optimize the pH of the buffer. 2. Add a co-solvent (e.g., ethanol, PEG 400). 3. Incorporate a surfactant (e.g., Tween® 80). 4. Consider a cyclodextrin-based formulation. |
| Discoloration of solution | Oxidation or photodegradation | 1. Protect solutions from light using amber vials or foil. 2. Degas aqueous buffers to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., ascorbic acid), ensuring it does not interfere with your assay. |
| Inconsistent assay results | Solution instability during the experiment | 1. Minimize the time the compound spends in aqueous buffer before use. 2. Maintain a consistent temperature during the experiment. 3. Prepare fresh dilutions from a stable stock solution for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier for HPLC)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
-
Protocol 2: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample and detect degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set at an appropriate wavelength for this compound (determine by UV scan)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step. This should be optimized for good separation of this compound from any impurities.
Procedure:
-
Prepare samples and standards at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Inject 10 µL of the sample into the HPLC system.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges of Dissolution Methods Development for Soft Gelatin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the inhibition of PAI-1 by metal theaflavin complexes and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
Technical Support Center: Diaplasinin PAI-1 Activity Assays
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
-
Q1: What is Diaplasinin and how does it inhibit PAI-1? this compound (also known as PAI-749) is a small molecule inhibitor of PAI-1.[1] It is a potent and selective antagonist that inhibits PAI-1 activity, thereby preserving the function of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1]
Assay Performance Issues
-
Q2: My chromogenic assay is showing high background. What are the possible causes and solutions? High background in a chromogenic PAI-1 assay can obscure results. Potential causes include:
-
Inadequate Washing: Residual reagents can lead to non-specific signal. Increase the number of wash steps or the soaking time during washes.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Sub-optimal Blocking: If using an ELISA-based format, ensure the blocking step is sufficient. Consider increasing the concentration of the blocking agent or the incubation time.
-
Plate Issues: Use high-quality microplates and ensure they are handled carefully to avoid scratches or contamination.
-
-
Q3: I am observing high variability between replicate wells. What could be the reason? High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzymes, substrates, and inhibitors. Use calibrated pipettes and pre-wet the tips.
-
Inconsistent Incubation Times: Use a multichannel pipette or a plate dispenser to add reagents quickly and consistently across the plate to ensure uniform incubation times.
-
Temperature Fluctuations: Ensure the plate is incubated at a stable and uniform temperature. Edge effects can occur if the outer wells are at a different temperature than the inner wells.
-
Improper Mixing: Gently tap the plate after adding reagents to ensure thorough mixing without introducing bubbles.
-
-
Q4: I am not observing any inhibition of PAI-1 activity with this compound. What should I check? Several factors could lead to a lack of inhibition:
-
This compound Degradation: Ensure that your this compound stock solution is stored correctly (powder at -20°C for up to 3 years, in DMSO at -80°C for up to 6 months) and has not undergone multiple freeze-thaw cycles.[1]
-
Incorrect this compound Concentration: Verify the calculations for your this compound dilutions.
-
Assay Conditions: The inhibitory activity of compounds can be dependent on the assay conditions. Verify the pH, buffer components, and incubation times.
-
-
Q5: The results of my PAI-1 activity assay are inconsistent from day to day. What could be causing this? Day-to-day variability can be challenging. Consider these factors:
-
Environmental Factors: Changes in ambient temperature and humidity can affect enzyme kinetics and reagent stability.
This compound-Specific Questions
-
Q6: What is the recommended solvent for this compound and how should I prepare my stock solution? this compound is soluble in DMSO up to 125 mg/mL (249.19 mM).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
-
Q7: I am concerned about the stability of this compound in my aqueous assay buffer during long incubation periods. What is known about its stability? While specific data on the stability of this compound in various aqueous buffers is limited in the provided search results, it is a common concern for small molecule inhibitors. To minimize potential degradation, it is best practice to prepare fresh dilutions of this compound in your assay buffer for each experiment. Avoid prolonged storage of diluted aqueous solutions. If long pre-incubation steps are necessary, consider performing a stability test by incubating this compound in the assay buffer for the intended duration and then testing its activity. The pH and composition of the buffer can influence the stability of small molecules.[3][4]
Data Presentation
| Assay Type | Target | IC50 (nM) | Reference |
| PAI-1 Inhibition Assay | PAI-1 | 295 | [1] |
| tPA Activity Preservation | PAI-1 + tPA | 157 | [1] |
| uPA Activity Preservation | PAI-1 + uPA | 87 | [1] |
| Fluorescence Quenching Assay | Fluorophore-tagged PAI-1 | 140 | [1] |
Experimental Protocols
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
-
Add the serial dilutions of this compound or vehicle control to the respective wells.
-
Stage 2: tPA Addition and Plasmin Generation:
-
Add plasminogen to each well. The uninhibited tPA will convert plasminogen to plasmin.
-
Add the chromogenic plasmin substrate to each well.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Effect of buffer composition and preparation protocol on the dispersion stability and interfacial behavior of aqueous DPPC dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAI-1 Assays [practical-haemostasis.com]
minimizing off-target effects of Diaplasinin in cell culture
Welcome to the Technical Support Center for Diaplasinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q3: What is the recommended starting concentration for this compound in cell culture?
Quantitative Data Summary
| Parameter | Value | Target/Condition | Reference |
| IC50 | 295 nM | PAI-1 Inhibition | [1][2] |
| IC50 | 157 nM | Preservation of tPA activity in the presence of PAI-1 | [1] |
| IC50 | 87 nM | Preservation of uPA activity in the presence of PAI-1 | [1] |
| Apparent Kd | 254 nM | Binding to fluorophore-tagged PAI-1 | [1] |
Troubleshooting Potential Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, a systematic investigation is necessary. While specific off-targets for this compound have not been widely reported, several modern techniques can be employed to identify them in your cellular context.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: PAI-1 Activity Assay (General)
Materials:
-
96-well microplate
-
Recombinant human tPA or uPA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Plasminogen
-
This compound
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Plasmin Generation: Add plasminogen and the chromogenic plasmin substrate to each well.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to identify direct protein targets of a small molecule in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding.
Materials:
-
Cultured cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against candidate off-target proteins (if known) or equipment for mass spectrometry-based proteomics.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the protein levels by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
CETSA Workflow Diagram
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway
Caption: The fibrinolytic pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 4. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? [lirias.kuleuven.be]
- 8. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Ligand-mediated PAI-1 inhibition in a mouse model of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Diaplasinin Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Diaplasinin resistance in their experimental models.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its primary mechanism of action?
FAQ 2: We are observing a diminished effect of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
FAQ 3: How can we experimentally confirm the development of resistance to this compound in our cell culture model?
Confirmation of resistance typically involves a combination of functional and molecular assays:
-
Determine the IC50 Value: Perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line is a strong indicator of resistance.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of SERPINE1 to determine if resistance is associated with increased gene expression.
Troubleshooting Guides
Problem 1: Inconsistent results in our PAI-1 activity assay.
| Potential Cause | Troubleshooting Step |
| Sample Handling Issues | Ensure consistent and appropriate sample collection and storage. For plasma samples, use platelet-poor plasma to avoid contamination from platelet-derived PAI-1. Double centrifugation is critical[7]. Freeze plasma immediately after collection[7]. Avoid repeated freeze-thaw cycles. |
| Reagent Instability | PAI-1 is inherently unstable[8]. Prepare fresh reagents as recommended by the assay kit manufacturer. Ensure proper storage of all kit components. |
| Assay Interference | Certain substances in the sample may interfere with the assay. For example, heparin can bind to tPA and increase its activity[9]. Consider potential interfering substances in your experimental setup and consult the assay kit's manual for a list of known interferents. |
| Diurnal Variation of PAI-1 | PAI-1 levels can exhibit diurnal variation, with the highest levels typically in the morning[7]. For in vivo studies, try to collect samples at a consistent time of day. |
Problem 2: Difficulty in generating a this compound-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Inappropriate Starting Concentration | Begin with a low concentration of this compound, typically around the IC10-IC20, to allow for gradual adaptation of the cells[10]. A high starting concentration may lead to excessive cell death. |
| Insufficient Duration of Exposure | Developing stable drug resistance is a lengthy process that can take several months. Be patient and allow cells to recover and repopulate between incremental dose increases. |
| Cell Line Characteristics | Some cell lines may be inherently less prone to developing resistance to a particular drug. If you are not observing any signs of resistance after an extended period, consider trying a different cell line. |
| Instability of the Resistant Phenotype | To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of the drug. Periodically re-evaluate the IC50 to ensure the resistance is stable. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard cell culture equipment
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the Initial IC50:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
-
Initial Drug Exposure:
-
Seed the parental cells at a low density in a T25 flask.
-
Once the cells have attached, replace the medium with fresh medium containing this compound at a concentration equal to the IC10 or IC20 of the parental cells[10].
-
Culture the cells until they reach 70-80% confluency. This may take longer than usual due to the drug's effect.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, passage them and increase the this compound concentration by 1.5- to 2-fold[10].
-
Continue this process of gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
-
Maintenance of Resistant Line:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.
-
Continuously culture the resistant cells in a medium containing this maintenance concentration of this compound to preserve the resistant phenotype.
-
-
Characterization of Resistance:
-
Periodically determine the IC50 of the resistant cell line to monitor the level of resistance.
-
Cryopreserve vials of the resistant cells at different passage numbers.
-
Protocol 2: PAI-1 Chromogenic Activity Assay
Principle: This assay is an indirect measure of active PAI-1. A known excess of tPA is added to the sample. The active PAI-1 in the sample will form an inactive complex with tPA. The remaining active tPA then converts plasminogen to plasmin. Plasmin cleaves a chromogenic substrate, and the resulting color change is measured. The absorbance is inversely proportional to the PAI-1 activity in the sample[11].
Materials:
-
Cell culture supernatant or cell lysate samples
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Sample and Standard Preparation:
-
Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
If using cell lysates, prepare them according to a standard protocol and determine the total protein concentration.
-
Assay Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the standards and samples to their respective wells.
-
Add plasminogen to all wells.
-
Add the chromogenic plasmin substrate to initiate the color development reaction.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Read the absorbance at 405 nm at several time points or as a single endpoint reading, according to the kit's instructions.
-
-
Data Analysis:
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Fold-Change |
| Parental (Sensitive) | 150 | 1 |
| This compound-Resistant | 1800 | 12 |
| Cell Line | Treatment | PAI-1 Activity (U/mL) |
| Parental (Sensitive) | Vehicle | 15 |
| Parental (Sensitive) | This compound (150 nM) | 2 |
| This compound-Resistant | Vehicle | 25 |
| This compound-Resistant | This compound (150 nM) | 18 |
Visualizations
Caption: Potential Mechanisms of Acquired Resistance to this compound.
Caption: Workflow for Generating and Characterizing this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SERPINE1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. PAI-1 mediates acquired resistance to MET-targeted therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAI-1 mediates acquired resistance to MET-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PAI-1 Assays [practical-haemostasis.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Diaplasinin Formulations
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating Diaplasinin for oral administration?
A1: The primary challenge in formulating this compound is its likely poor aqueous solubility. With a high calculated logP, this compound is expected to be a lipophilic compound, which often translates to low solubility in aqueous environments like the gastrointestinal tract.[4] This poor solubility can lead to a low dissolution rate, thereby limiting its oral bioavailability. Based on these characteristics, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (high permeability, low solubility or low permeability, low solubility).[5]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. The most promising approaches include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.[8][9]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a lipid-based system can improve its absorption by utilizing the body's natural lipid absorption pathways.[10][11][12][13]
Q3: How do I select the most appropriate formulation strategy for my study?
A3: The choice of formulation depends on several factors, including the specific goals of your study, available equipment, and the desired dosage form.
-
For early-stage in vitro and in vivo screening, nanosuspensions can be a rapid and effective method to improve exposure.
-
For later-stage development and solid dosage forms (e.g., tablets), amorphous solid dispersions prepared by techniques like spray drying or hot-melt extrusion are often preferred for their stability and manufacturability.
-
If very high drug loading is required or if there are concerns about food effects, lipid-based formulations can be a suitable option.
Troubleshooting Guides
Nanosuspension Formulation by Wet Milling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inability to achieve desired particle size (e.g., >500 nm) | 1. Insufficient milling time or energy.2. Inappropriate stabilizer or stabilizer concentration.3. High drug concentration.4. Incorrect milling media size or material. | 1. Increase milling time or speed.[14][15]2. Screen different stabilizers (e.g., poloxamers, HPMC) and optimize their concentration. A combination of stabilizers can be more effective.[15]3. Reduce the initial drug concentration in the suspension.4. Use smaller milling beads to increase the number of contact points and energy transfer. |
| Particle aggregation or crystal growth during storage | 1. Inadequate stabilization of the nanoparticle surface.2. Ostwald ripening (growth of larger particles at the expense of smaller ones).3. Temperature fluctuations. | 1. Ensure sufficient stabilizer concentration to provide complete surface coverage.2. Use a combination of steric and electrostatic stabilizers.3. Store the nanosuspension at a controlled, cool temperature (e.g., 4°C).[15] |
| Contamination from milling media | 1. Abrasion of milling beads or the milling chamber. | 1. Use high-quality, erosion-resistant milling media (e.g., yttria-stabilized zirconia).2. Optimize milling parameters to reduce mechanical stress. |
Amorphous Solid Dispersion (ASD) by Spray Drying
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low product yield | 1. Adhesion of the product to the walls of the spray dryer.2. Use of a small-scale spray dryer with inherent yield limitations.[16] | 1. Optimize process parameters (e.g., inlet temperature, spray rate) to ensure efficient drying.2. Use a cyclone with higher separation efficiency.3. For very small-scale work, accept that yields may be low and plan accordingly. |
| Presence of residual solvent | 1. Inefficient drying due to low inlet temperature or high feed rate.[17] | 1. Increase the inlet temperature (while ensuring it is below the degradation temperature of this compound and the polymer).2. Decrease the feed solution flow rate.3. Perform secondary drying of the collected powder. |
| Drug crystallization during storage or dissolution | 1. The amorphous form is thermodynamically unstable.2. Sub-optimal polymer selection or drug-to-polymer ratio.3. High humidity during storage.[18] | 1. Screen for polymers that have good miscibility with this compound.2. Increase the polymer concentration to better stabilize the amorphous drug.3. Store the ASD in a tightly sealed container with a desiccant. |
| Phase separation of drug and polymer | 1. Poor miscibility between this compound and the selected polymer.2. Use of a solvent system in which the drug and polymer have very different solubilities.[19] | 1. Select a polymer with a chemical structure that is more compatible with this compound.2. Use a common solvent system that effectively dissolves both the drug and the polymer. |
Lipid-Based Drug Delivery Systems (LBDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug precipitation upon dispersion in aqueous media | 1. The formulation cannot maintain the drug in a solubilized state upon dilution in the gastrointestinal tract. | 1. Increase the concentration of surfactants and co-solvents in the formulation.2. Select lipids and surfactants that form stable micelles or emulsions upon dispersion. |
| Chemical instability (e.g., oxidation) of the formulation | 1. Use of unsaturated lipids that are prone to peroxidation.[20] | 1. Use saturated medium-chain or long-chain triglycerides.2. Incorporate antioxidants such as vitamin E (α-tocopherol), BHT, or BHA into the formulation.[10] |
| Variability in bioavailability (food effect) | 1. The absorption of the lipid formulation is dependent on the presence of bile salts and dietary lipids. | 1. Formulate a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) that can form fine dispersions with or without food. |
| Interaction with capsule shells | 1. Migration of components between the lipid fill and the gelatin or HPMC capsule shell, leading to shell softening or embrittlement. | 1. Ensure the hydrophilicity/lipophilicity of the formulation is compatible with the capsule material.2. Use sealed capsules (e.g., liquid-filled hard capsules with banding) to prevent leakage and interaction with the environment. |
Data Presentation: Comparative Bioavailability Enhancement
The following tables summarize representative data from studies on poorly soluble drugs, illustrating the potential improvements in bioavailability that can be achieved with different formulation strategies. While this data is not for this compound specifically, it provides a quantitative expectation for the level of enhancement possible.
Table 1: Comparison of Amorphous Solid Dispersion vs. Nanosuspension [6][7][8][9][21]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Drug A (Crystalline) | 250 ± 50 | 4.0 | 1500 ± 300 | 100 |
| Drug A (Nanosuspension) | 750 ± 150 | 2.0 | 4500 ± 900 | 300 |
| Drug A (Amorphous Solid Dispersion) | 1200 ± 250 | 1.5 | 6000 ± 1200 | 400 |
| Drug B (Crystalline) | 180 ± 40 | 3.5 | 1200 ± 250 | 100 |
| Drug B (Nanosuspension) | 600 ± 120 | 1.5 | 3600 ± 700 | 300 |
| Drug B (Amorphous Solid Dispersion) | 850 ± 170 | 1.0 | 4800 ± 950 | 400 |
Note: Data are hypothetical and illustrative of typical enhancements seen for BCS Class II compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A common starting point is 1% (w/v) poloxamer 407 or a combination of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (w/v) sodium dodecyl sulfate (SDS).
-
Pre-suspension: Disperse the this compound powder in the dispersion medium at a concentration of 5-10% (w/v) using a high-shear mixer for 15-30 minutes to form a pre-suspension.
-
Wet Milling:
-
Add the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm in diameter). The bead volume should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 1-4 hours.
-
Monitor the temperature of the milling chamber and use a cooling jacket to maintain the temperature below 25°C to prevent drug degradation.
-
-
Particle Size Analysis: At regular intervals (e.g., every 30 minutes), withdraw a small sample of the suspension, dilute it appropriately with filtered water, and measure the particle size distribution using dynamic light scattering (DLS).
-
Separation and Collection: Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content (using a validated analytical method like HPLC).
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
-
Solvent Selection: Identify a common solvent or a solvent mixture that can dissolve both this compound and the selected polymer (e.g., PVP-VA, HPMCAS) at the desired concentrations. Common solvents include methanol, acetone, or a mixture of dichloromethane and ethanol.
-
Solution Preparation:
-
Dissolve the polymer in the selected solvent system with stirring.
-
Once the polymer is fully dissolved, add the this compound powder and continue stirring until a clear solution is obtained. A typical drug-to-polymer ratio to start with is 1:3 (w/w). The total solid content in the solution is typically between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters. Typical starting parameters for a lab-scale spray dryer are:
-
Inlet temperature: 80-120°C (should be at least 20°C above the boiling point of the solvent but well below the degradation temperature of this compound).
-
Atomization gas flow rate: 400-600 L/h.
-
Feed solution flow rate: 2-5 mL/min.
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
-
Product Collection: Collect the dried powder from the cyclone and the collection vessel.
-
Secondary Drying: To remove any residual solvent, dry the collected powder in a vacuum oven at 40°C for 24-48 hours.
-
Characterization:
-
Confirm the amorphous nature of the this compound in the solid dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Determine the drug content and uniformity using a validated analytical method.
-
Assess the dissolution performance of the ASD compared to the crystalline drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
PAI-1 Signaling Pathway and Inhibition by this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 481631-45-2|DC Chemicals [dcchemicals.com]
- 4. This compound | C32H31N5O | CID 6450820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. aktpublication.com [aktpublication.com]
- 8. rroij.com [rroij.com]
- 9. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Drug Delivery Systems for Diseases Managements [mdpi.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Analysis of protein physical stability in lipid based delivery systems--the challenges of lipid drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
dealing with Diaplasinin precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diaplasinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What is the solubility of this compound?
This compound is sparingly soluble in aqueous buffers but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
Q3: How should I store this compound?
This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Issue: My this compound is precipitating when I add it to my aqueous buffer (e.g., PBS, Tris).
This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting steps can help you resolve this problem.
Root Cause Analysis and Solutions:
-
High Final Concentration of this compound: The most common reason for precipitation is exceeding the solubility limit of this compound in the aqueous buffer.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, use a small volume of this stock solution to achieve the desired final concentration in your aqueous buffer. The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 1%, to minimize solvent effects on the biological system.
-
-
Improper Dissolution of Stock Solution: this compound may not be fully dissolved in the DMSO stock, leading to precipitation upon dilution in an aqueous buffer.
-
Solution: Ensure that this compound is completely dissolved in DMSO. Gentle warming and vortexing or sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles before adding it to your aqueous buffer.
-
-
Quality of DMSO: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO to prepare your stock solution. It is recommended to use a fresh, unopened bottle of DMSO or to properly store your DMSO to prevent water absorption.
-
-
Buffer Composition and pH: The pH and composition of your aqueous buffer can influence the solubility of this compound.
-
Solution: While specific data on the effect of pH on this compound solubility is limited, you can empirically test a small range of pH values for your buffer to see if it improves solubility. Additionally, ensure that your buffer components are not interacting with this compound to cause precipitation.
-
Summary of Key Recommendations:
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | 100% Anhydrous DMSO | Maximizes initial solubility of this compound. |
| Stock Solution Concentration | High (e.g., 10-50 mM) | Allows for small transfer volumes into aqueous buffers. |
| Final DMSO Concentration | Keep below 1% (ideally ≤0.1%) | Minimizes solvent-induced artifacts in biological assays. |
| Preparation of Working Solution | Add DMSO stock to aqueous buffer | Ensures rapid dispersion and minimizes localized high concentrations. |
| Dissolution Technique | Vortexing, sonication, gentle warming | Ensures complete dissolution of this compound in the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound required for your experiment.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO if necessary to achieve an intermediate concentration that can be easily added to your aqueous buffer.
-
Calculate the volume of the this compound stock (or intermediate dilution) needed to achieve the desired final concentration in your total assay volume. Ensure the final DMSO concentration remains below 1%.
-
Add the calculated volume of the this compound solution to your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately by gentle vortexing or inversion.
-
Example Calculation:
-
Desired Final this compound Concentration: 10 µM
-
Total Assay Volume: 100 µL
-
Stock this compound Concentration: 10 mM
-
Final DMSO Concentration Target: ≤ 0.1%
-
Calculate the volume of stock solution needed:
-
V1 = (C2 * V2) / C1 = (10 µM * 100 µL) / 10,000 µM = 0.1 µL
-
-
Since pipetting 0.1 µL accurately is difficult, prepare an intermediate dilution. For example, a 1:10 dilution of the 10 mM stock in DMSO to get a 1 mM intermediate stock.
-
Calculate the volume of the 1 mM intermediate stock needed:
-
V1 = (10 µM * 100 µL) / 1000 µM = 1 µL
-
-
Add 1 µL of the 1 mM this compound solution to 99 µL of your aqueous buffer.
-
The final DMSO concentration will be 1%. To achieve a lower final DMSO concentration, a higher initial stock concentration or a larger final volume would be necessary. For a 0.1% final DMSO concentration, you would need to add 0.1 µL of the 10 mM stock to 99.9 µL of buffer. In such cases, preparing a larger volume of the working solution is recommended for accuracy.
Visualizations
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Method Refinement for Consistent Diaplasinin Results
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diaplasinin?
Q2: What are the key signaling pathways affected by this compound treatment?
Q3: How does this compound induce apoptosis?
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
Quantitative Data Summary
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | PAI-1 | 295 | [1] |
| tPA activity in the presence of PAI-1 | PAI-1 | 157 | [1] |
| uPA activity in the presence of PAI-1 | PAI-1 | 87 | [1] |
| Fluorescence quenching of PAI-NBD119 | PAI-1 | 140 | [1] |
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 30a | MDA-MB-231, MCF-7, T-47D (Breast) | 12.12, 9.59, 10.10 | [11] |
| Compound 11 | T47D, MCF-7, MDA-MB-231 (Breast) | 2.20, 3.03, 11.90 | [11] |
| Compound 1 & 2 | HTB-26 (Breast), PC-3 (Pancreatic), HepG2 (Hepatocellular) | 10 - 50 | [12] |
| Compound 97 & 98 | MCF-7 (Breast) | 0.77, 0.1 | [11] |
| Compound 99 | MDA-MB-231 (Breast) | 6.49 | [11] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Downstream Analysis
This protocol provides a general workflow for treating adherent or suspension cells with this compound for subsequent analysis of signaling pathways or apoptosis.
Materials:
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Sterile microcentrifuge tubes and tissue culture plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash cells with PBS, then detach using a suitable method (e.g., trypsinization). Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Downstream Analysis: The harvested cells are now ready for downstream applications such as Western blotting for signaling pathway analysis, or apoptosis assays.
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol describes how to assess apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13][14]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis, in this compound-treated cells using a colorimetric or fluorometric assay.[15][16][17]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Lysis: Resuspend cell pellets in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer (containing DTT) to each well.
-
Substrate Addition: Add the caspase-3 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density, variations in this compound concentration, or differences in incubation times.[18][19][20][21]
-
Solution: Ensure precise and consistent cell counting and seeding for all experiments. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Standardize all incubation times.
-
-
Possible Cause: Cell line instability or high passage number leading to phenotypic drift.[18]
-
Solution: Use cells with a low passage number and regularly authenticate your cell lines.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Calibrate pipettes regularly. For small volumes, consider preparing a larger master mix of the treatment solution to minimize variability between wells.
-
Issue 2: No or Weak Apoptotic Response to this compound
-
Possible Cause: The concentration of this compound may be too low or the incubation time too short for the specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line.
-
-
-
Possible Cause: In Annexin V assays, apoptotic cells in the supernatant may have been discarded.[22]
-
Solution: For adherent cells, always collect the supernatant containing floating apoptotic cells and combine it with the trypsinized adherent cells before staining.
-
Issue 3: High Background in Apoptosis Assays
-
Possible Cause: In Annexin V assays, harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) can cause membrane damage, leading to false-positive results.[13][23]
-
Solution: Handle cells gently. Use a non-enzymatic cell dissociation method if possible. Avoid over-trypsinization.
-
-
Possible Cause: Spontaneous apoptosis in control groups due to overgrown or unhealthy cells.[24]
-
Solution: Ensure cells are in a healthy, logarithmic growth phase before starting the experiment. Do not let cells become over-confluent.
-
-
Possible Cause: In caspase assays, non-specific substrate cleavage.
-
Solution: Include a control with a caspase inhibitor to measure and subtract the background signal.
-
-
-
Solution: Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cell line.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution and use freshly prepared dilutions.
-
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PERK-Dependent Activation of JAK1 and STAT3 Contributes to Endoplasmic Reticulum Stress-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. cellgs.com [cellgs.com]
- 20. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 23. bosterbio.com [bosterbio.com]
- 24. yeasenbio.com [yeasenbio.com]
Technical Support Center: Diaplasinin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Diaplasinin-induced cytotoxicity in their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity observed at tested concentrations.
-
Question: My cell viability has decreased significantly more than anticipated after treatment with this compound. What could be the cause, and how can I mitigate this?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Experimental Parameters:
-
This compound Concentration and Purity: Confirm the final concentration of this compound in your culture. Ensure the compound's purity and proper storage, as degradation can sometimes lead to more toxic byproducts. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Cell Health and Density: Ensure your cells were healthy and at an optimal density before treatment. Over-confluent or unhealthy cultures can be more susceptible to stress.[2]
-
Incubation Time: Verify that the treatment duration is appropriate for your cell line and experimental goals. Consider a time-course experiment to determine the optimal incubation period.
-
-
Investigate Potential Mechanisms of Cytotoxicity:
-
Autophagy: The inhibition of mTOR by some compounds can induce autophagy, which can be either cytoprotective or cytotoxic.[7] You can assess autophagy markers like LC3-II conversion. If autophagy is induced and appears to be cytotoxic, you could try co-treatment with autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine (CQ).[8]
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Question: I am observing significant variability in this compound's cytotoxic effects across different experimental replicates. How can I improve the reproducibility of my results?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions:
-
Maintain a consistent cell passage number.
-
Ensure uniform cell seeding density.
-
Use the same batch of media, serum, and supplements for all related experiments.
-
-
Control for Environmental Factors:
-
Protect media and cells from fluorescent light, which can generate cytotoxic free radicals.[2]
-
Ensure stable temperature and CO2 levels in your incubator.
-
-
Automate Liquid Handling: If possible, use automated liquid handling for dispensing cells and reagents to minimize pipetting errors.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
Q2: How can I determine if apoptosis is the primary mode of cell death induced by this compound in my cell line?
A2: You can perform several assays to detect apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and -7.
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: Can oxidative stress contribute to this compound's cytotoxicity?
Q4: Is it possible that this compound induces cytotoxic autophagy?
A4: While not directly reported for this compound, some compounds can induce a form of programmed cell death known as cytotoxic autophagy.[9] This can be investigated by monitoring the formation of autophagosomes and the processing of autophagy-related proteins like LC3. If you suspect cytotoxic autophagy, you can try to rescue the cells by co-treating with autophagy inhibitors.[9]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound-induced cytotoxicity in different cell lines, as might be determined in a typical dose-response experiment. Note: This data is representative and not from a specific publication on this compound.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HUVEC | MTT | 48 | 15.2 |
| A549 | CellTiter-Glo | 72 | 25.8 |
| MCF-7 | Resazurin | 48 | 32.5 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time to allow for cell lysis and substrate cleavage.
-
Measurement: Measure the resulting luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration and compare the activity in treated versus untreated cells.
Visualizations
Caption: Workflow for cytotoxicity assessment of this compound.
Caption: Potential mechanisms of this compound-induced cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 3. mayo.edu [mayo.edu]
- 4. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 6. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 8. Autophagy inhibition enhances RAD001-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Diaplasinin and Other PAI-1 Inhibitors for Researchers
Quantitative Comparison of PAI-1 Inhibitors
| Inhibitor | Synonym(s) | IC50 Value | Assay Type | Reference(s) |
| Diaplasinin | PAI-749 | 295 nM | Not Specified | [1][2] |
| 157 nM (tPA) | Enzymatic | [1] | ||
| 87 nM (uPA) | Enzymatic | [1] | ||
| TM5275 | 6.95 µM | Not Specified | [3][4][5][6][7] | |
| TM5441 | 13.9 - 51.1 µM | Cell-based (various cancer cell lines) | [8][9][10] | |
| 9.7 - 60.3 µM | Not Specified | [11] | ||
| Tiplaxtinin | PAI-039 | 2.7 µM | Not Specified | [12][13][14][15] |
| AZ3976 | 26 µM | Enzymatic Chromogenic Assay | [16][17][18] | |
| 16 µM | Plasma Clot Lysis Assay | [16][17] |
Key Experimental Methodologies
PAI-1 Activity Chromogenic Assay
Protocol Outline:
-
Substrate Addition: Add the chromogenic plasminogen substrate to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
Plasma Clot Lysis Assay
Protocol Outline:
-
Sample Preparation: Prepare citrated plasma from whole blood.
-
Reagent Preparation: Prepare solutions of a plasminogen activator (e.g., tPA), thrombin, calcium chloride, and the test inhibitor at various concentrations.
-
Clot Formation: In a microplate, mix plasma with the test inhibitor, followed by the addition of the plasminogen activator. Initiate clot formation by adding thrombin and calcium chloride.
-
Lysis Monitoring: Monitor the clot lysis by measuring the change in optical density over time at a specific wavelength (e.g., 405 nm). The decrease in optical density corresponds to the dissolution of the fibrin clot.
Signaling Pathways and Experimental Workflows
References
- 1. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 2. Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaypro.com [assaypro.com]
- 5. uPAR-uPA-PAI-1 interactions and signaling: a vascular biologist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. PAI-1 modulates cell migration in a LRP1-dependent manner via β-catenin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PAI-1 Assays [practical-haemostasis.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PAI-1 stimulates fibronectin matrix assembly in osteosarcoma cells through crosstalk between the αvβ5 and α5β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. labcorp.com [labcorp.com]
- 18. assaygenie.com [assaygenie.com]
Unveiling the Anti-Cancer Potential of Diaplasinin: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
Comparative Cytotoxicity of PAI-1 Inhibition
| Cell Line | Cancer Type | Illustrative IC50 (µM) of PAI-1 Inhibitor |
| T24 | Bladder Cancer | 43.7 ± 6.3 |
| UM-UC-14 | Bladder Cancer | 52.8 ± 1.6 |
| HeLa | Cervical Cancer | 29.9 ± 3.1 |
| UROtsa | Normal Urothelial | 70.3 ± 0.1 |
Experimental Protocols
To facilitate further research and validation of Diaplasinin's activity, this guide provides detailed protocols for key in vitro assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizing the Experimental Process and Mechanism of Action
To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
Diaplasinin: An Independent Preclinical Data Verification and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Preclinical Data
The following tables summarize the available quantitative data for Diaplasinin and Tiplaxtinin. A notable gap exists in the publicly available preclinical data for this compound, particularly concerning in vivo efficacy, pharmacokinetics, and safety pharmacology.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound (PAI-749) | Human PAI-1 | 295 | Biochemical Assay | [1] |
| Tiplaxtinin (PAI-039) | Human PAI-1 | Not explicitly stated in the provided search results | Biochemical Assay |
Table 2: Preclinical Antithrombotic Efficacy (Rat FeCl3-Induced Carotid Artery Thrombosis Model)
| Compound | Route of Administration | Dose (mg/kg) | Effect on Time to Occlusion | Thrombus Weight Reduction | Source |
| This compound (PAI-749) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Tiplaxtinin (PAI-039) | Oral | 0.3 | Increased (20% prevention of occlusion) | Not Reported | [3] |
| Oral | 1.0 | Increased (68% prevention of occlusion) | Not Reported | [3] | |
| Oral | 3.0 | Increased (60% prevention of occlusion) | Not Reported | [3] | |
| Oral | 3, 10, 30 | Not Reported | Significant reduction in venous model | [3] |
Table 3: Preclinical Pharmacokinetics
| Compound | Species | Route | Key Parameters | Source |
| This compound (PAI-749) | Data Not Available | Data Not Available | Data Not Available | |
| Tiplaxtinin (PAI-039) | Rat, Dog | IV, Oral | Good oral bioavailability and metabolic stability reported. |
Table 4: Preclinical Safety - Bleeding Risk
| Compound | Species | Assay | Observations | Source |
| This compound (PAI-749) | Data Not Available | Data Not Available | Data Not Available | |
| Tiplaxtinin (PAI-039) | Rat | Bleeding Time, Prothrombin Time | No effect on bleeding time or prothrombin time at therapeutic doses (10, 30, 100 mg/kg). | [3] |
| - | - | Clinical development reportedly hindered by bleeding risk at higher, unspecified doses. |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Workflow: FeCl3-Induced Arterial Thrombosis Model
The ferric chloride (FeCl3)-induced thrombosis model is a widely used method to evaluate the efficacy of antithrombotic agents in vivo.
Caption: FeCl3-Induced Thrombosis Model Workflow.
Detailed Experimental Protocols
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
This protocol is adapted from methodologies described in preclinical studies of antithrombotic agents.[4][5][6]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated from the surrounding tissue.
-
Drug Administration: The test compound (e.g., this compound or Tiplaxtinin) or vehicle is administered at predetermined doses and time points prior to injury. For oral administration, this is typically 60-90 minutes before FeCl3 application.
-
Thrombosis Induction: A filter paper saturated with a 35-50% FeCl3 solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury and subsequent thrombus formation.[4][5][6]
-
Monitoring and Endpoint: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow. The primary endpoint is the time to complete occlusion of the artery. After the observation period, the thrombosed arterial segment can be excised and the thrombus weight determined.
-
Procedure:
-
Chromogenic Reaction: A plasminogen and a plasmin-specific chromogenic substrate are added. The active, residual tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, producing a color change.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cordynamics.com [cordynamics.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PAI-1 Assays [practical-haemostasis.com]
- 8. abcam.com [abcam.com]
- 9. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
Assessing the Specificity of Diaplasinin for PAI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 and its Inhibition
Comparative Analysis of PAI-1 Inhibitors
| Inhibitor | Alias | IC50 Value (nM) | Assay Type | Reference |
| Diaplasinin | PAI-749 | 295 | Not Specified | [4] |
| This compound | PAI-749 | 157 (vs. tPA) | Not Specified | [4] |
| This compound | PAI-749 | 87 (vs. uPA) | Not Specified | [4] |
| This compound | PAI-749 | 140 | Fluorescence Quenching | [4] |
| Tiplaxtinin | PAI-039 | ~34,000 | Chromogenic Assay | [5] |
| S35225 | - | ~44,000 | Chromogenic Assay | [5] |
| WAY140312 | - | ~39,000 | Chromogenic Assay | [5] |
Note: The variability in IC50 values for this compound highlights the importance of standardized assays for direct comparison. The lower IC50 values observed when preserving tPA and uPA activity suggest a potent inhibitory effect.
Specificity of this compound
Mechanism of PAI-1 Inhibition by Small Molecules
Experimental Protocols
Chromogenic PAI-1 Activity Assay
This assay measures the ability of a sample to inhibit a known amount of tPA or uPA. The residual protease activity is then determined by the cleavage of a chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.
Materials:
-
Microplate reader
-
96-well microplates
-
Recombinant human tPA or uPA
-
Plasminogen
-
Chromogenic substrate for plasmin (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound and other inhibitors to be tested
Procedure:
-
Measurement of Residual Activity: Add plasminogen and the chromogenic substrate to each well. The residual, uninhibited tPA/uPA will activate plasminogen to plasmin, which will then cleave the chromogenic substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
Conclusion
References
- 1. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 2. PLASMINOGEN ACTIVATOR INHIBITOR-1 (PAI-1): A KEY FACTOR LINKING FIBRINOLYSIS AND AGE-RELATED SUBCLINICAL AND CLINICAL CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
Diaplasinin's Impact on Plasminogen Activators: A Comparative Analysis of its Effects on uPA and tPA
Quantitative Analysis of Diaplasinin's Protective Effect
| Enzyme | Parameter | Value (nM) |
| uPA | IC50 for activity preservation in the presence of PAI-1 | 87 |
| tPA | IC50 for activity preservation in the presence of PAI-1 | 157 |
| PAI-1 | IC50 for direct inhibition | 295 |
Data sourced from MedchemExpress and Patsnap Synapse, citing studies by Lucking et al. (2010) and Gardell et al. (2007).[1][2]
Experimental Protocols
Materials:
-
Recombinant human uPA or tPA
-
Chromogenic substrate specific for uPA or tPA (e.g., S-2444 for uPA, S-2288 for tPA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing a surfactant like Tween-80)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual activity of uPA or tPA.
-
Data Analysis: Plot the percentage of uPA or tPA activity preservation against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 4. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 6. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific plasminogen activator inhibitor‐1 antagonist derived from inactivated urokinase - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of PAI-1 Inhibition: Validating Diaplasinin's Potential in New Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Unlocking New Therapeutic Avenues: Fibrosis and Cancer
Comparative Efficacy of PAI-1 Inhibitors: Preclinical Data
Table 1: Efficacy of PAI-1 Inhibitors in Preclinical Models of Fibrosis
| Compound | Disease Model | Animal Model | Key Efficacy Endpoint | Results | Reference |
| TM5275 | TGF-β1-induced Lung Fibrosis | Mouse | Lung Hydroxyproline Content | Almost completely blocked TGF-β1-induced increase. | [1] |
| Lung Collagen Deposition | Markedly reduced collagen staining. | [1] | |||
| TM5275 | TNBS-induced Intestinal Fibrosis | Rat | Colonic Collagen Content | Significantly reduced in the 50 mg/kg treatment group. | [2] |
Table 2: Efficacy of PAI-1 Inhibitors in Preclinical Models of Cancer
| Compound | Cancer Model | Assay Type | Key Efficacy Endpoint | Results | Reference |
| Tiplaxtinin (PAI-039) | Bladder Cancer (T24) | In vitro | IC50 (Cell Proliferation) | 43.7 ± 6.3 µM (attached cells), 19.7 ± 3.8 µM (detached cells) | [2] |
| Bladder Cancer (UM-UC-14) | In vitro | IC50 (Cell Proliferation) | 52.8 ± 1.6 µM (attached cells), 44.5 ± 6.5 µM (detached cells) | [2] | |
| Bladder Cancer (T24) Xenograft | In vivo | Tumor Volume Reduction | Control: 1,150 ± 302 mm³5 mg/kg: 593 ± 328 mm³ (P<0.0001)20 mg/kg: 627 ± 248 mm³ (P<0.0001) | [2] | |
| TM5275 | Various Cancer Cell Lines | In vitro | IC50 (Cell Viability) | 9.7 to >100 µM | [3] |
| TM5441 | Fibrosarcoma (HT1080) Xenograft | In vivo | Tumor Growth Delay | Trend towards slower growth (not statistically significant). | [3] |
| Colon Cancer (HCT116) Xenograft | In vivo | Tumor Growth Delay | Similar results to HT1080 model. | [3] | |
| Various Cancer Cell Lines | In vitro | IC50 (Cell Viability) | 13.9 to 60.3 µM | [3] |
Experimental Protocols
TGF-β1-Induced Lung Fibrosis Model (TM5275)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1) is administered via intranasal instillation to induce lung fibrosis.
-
Treatment: TM5275 is administered orally at a dose of 40 mg/kg for 10 days, starting 4 days after the instillation of AdTGF-β1.
-
Efficacy Assessment:
-
Hydroxyproline Assay: Lung tissue is harvested, and hydroxyproline content, a marker of collagen deposition, is quantified to assess the extent of fibrosis.
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition.[1]
-
TNBS-Induced Intestinal Fibrosis Model (TM5275)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Chronic colitis and intestinal fibrosis are induced by repeated intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: TM5275 is administered orally at doses of 15 mg/kg or 50 mg/kg.
-
Efficacy Assessment:
-
Collagen Content: Colonic tissue is harvested, and collagen content is quantified using the Sircol collagen assay.[2]
-
Human Bladder Cancer Xenograft Model (Tiplaxtinin)
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Human bladder cancer cells (T24) are implanted subcutaneously into the flanks of the mice.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[2]
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
References
- 1. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice [irjournal.org]
- 3. Reversing the PAI-1-induced fibrotic immune exclusion of solid tumor by multivalent CXCR4 antagonistic nano-permeator - PMC [pmc.ncbi.nlm.nih.gov]
Meta-Analysis of Diaplasinin Research Findings: A Comparative Guide for Researchers
Executive Summary
In Vitro Efficacy of PAI-1 Inhibitors
| Compound | Target | IC50 (nM) | Other In Vitro Data |
| Diaplasinin (PAI-749) | PAI-1 | 295[1] | Preserves tPA activity (IC50: 157 nM) and uPA activity (IC50: 87 nM)[1]. Quenches fluorescence of PAI-NBD119 with an apparent Kd of 254 nM and IC50 of 140 nM[1]. |
| Tiplaxtinin (PAI-039) | PAI-1 | Data not available in search results | Orally bioavailable antagonist of PAI-1[2]. |
| TM5275 | PAI-1 | Data not available in search results | Prolongs the retention of tPA on vascular endothelial cells[3]. |
Preclinical In Vivo Antithrombotic Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| This compound (PAI-749) | Specific preclinical models with positive outcomes not detailed in search results. | Data not available | Stated to have "proven antithrombotic efficacy in several preclinical models"[4]. However, it showed no effect on thrombus formation or fibrinolysis in human plasma and whole blood-based ex vivo models[4]. |
| Tiplaxtinin (PAI-039) | Rat FeCl3-induced carotid artery thrombosis | 0.3, 1.0, and 3.0 mg/kg (oral) | Prevented occlusion in 20%, 68%, and 60% of animals, respectively. Increased time to occlusion significantly at 1.0 and 3.0 mg/kg[2]. |
| Rat vena cava thrombosis | 3, 10, and 30 mg/kg (oral) | Significantly reduced thrombus weight at all doses in a prevention model[2]. Significant reduction in thrombus weight in a treatment paradigm[2]. | |
| Rat stenosis model of venous thrombosis | 1 mg/kg and 10 mg/kg (oral) | 1 mg/kg dose led to a 52% decrease in thrombus weight. The 10 mg/kg dose showed a 23% reduction[5]. | |
| 0.5 mg/kg to 5 mg/kg (oral) | Dose-dependent reduction in thrombus weight, with the 5 mg/kg group showing a statistically significant decrease[5]. |
Signaling Pathways and Mechanism of Action
Mechanism of this compound in the Fibrinolytic Pathway.
The contrasting results for this compound between purified systems and complex biological environments like human plasma may be attributed to factors such as plasma protein binding or interactions with other components of the coagulation and fibrinolysis cascades that are not present in simpler assays.
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rat)
This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.
Workflow for FeCl3-Induced Carotid Artery Thrombosis Model.
Protocol Summary:
-
Animal Preparation: Rats are anesthetized.
-
Surgical Procedure: The common carotid artery is surgically exposed.
-
Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered, typically orally, at a specified time before injury.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Monitoring: Blood flow is monitored continuously using a Doppler flow probe.
-
Endpoints: The primary endpoints are the time to complete occlusion of the artery and the weight of the resulting thrombus.
Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat)
This model is used to study venous thrombosis and the efficacy of drugs in preventing or treating deep vein thrombosis (DVT).
Workflow for Inferior Vena Cava Thrombosis Model.
Protocol Summary:
-
Animal Preparation: Rats are anesthetized.
-
Surgical Procedure: A laparotomy is performed to expose the inferior vena cava.
-
Thrombus Induction: Thrombosis is induced by either complete ligation of the IVC or by creating a stenosis (narrowing) to reduce blood flow.
-
Drug Administration: The test compound can be administered either before the surgical procedure (prevention model) or after thrombus formation has been established (treatment model).
-
Thrombus Evaluation: After a predetermined period, the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.
Conclusion and Future Directions
To fully assess the potential of this compound, the following steps are recommended:
-
Publication of Detailed In Vivo Data: The original preclinical studies demonstrating the antithrombotic efficacy of this compound need to be made publicly available to allow for a thorough and independent analysis of the data.
-
Investigation of Discrepancies: Research into the reasons for the failure of this compound in human plasma and whole blood models is warranted. This could involve studies on plasma protein binding, metabolism, and off-target effects in these more complex systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Diaplasinin
Disclaimer: The following procedures are provided as a general guideline for the disposal of a representative laboratory chemical, referred to here as "Diaplasinin." "this compound" is not a recognized chemical compound, and this document is intended to serve as a template for safe laboratory practices. Always consult the Safety Data Sheet (SDS) for any specific chemical and follow all local, state, and federal regulations for hazardous waste disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, a hypothetical substance, to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the hazards associated with this compound. Based on a hypothetical assessment, this compound is classified as a non-halogenated organic solvent that is also reactive with water.
Table 1: this compound Waste Classification and Handling
| Property | Value/Instruction | Disposal Consideration |
| Chemical Name | This compound (Hypothetical) | N/A |
| CAS Number | Not Applicable | N/A |
| Primary Hazard | Flammable Liquid, Water-Reactive | Segregate from aqueous waste and oxidizing agents. |
| Secondary Hazard | Acute Toxicity (Oral) | Wear appropriate Personal Protective Equipment (PPE). |
| pH | Not Applicable (Organic) | Do not mix with acidic or basic waste streams. |
| Waste Stream | Non-Halogenated Organic Solvent Waste | Collect in a designated, properly labeled waste container. |
| Container Material | Borosilicate Glass or High-Density Polyethylene (HDPE) | Ensure container is clean, dry, and has a secure cap. |
| Maximum Concentration | 10% in a compatible, non-reactive solvent for disposal | Higher concentrations may require pre-treatment or quenching. |
Experimental Protocol: Quenching of this compound
For concentrated solutions or pure this compound, a quenching protocol is required to neutralize its water reactivity before it can be collected as waste. This procedure must be performed in a certified chemical fume hood.
Objective: To safely neutralize the water-reactive nature of this compound using a suitable quenching agent.
Materials:
-
This compound solution (max 10% in an inert solvent like Toluene)
-
Anhydrous Isopropanol (Quenching Agent)
-
Anhydrous Toluene (Dilution Solvent)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove atmospheric moisture.
-
Dilution: Dilute the this compound solution with anhydrous Toluene to a final concentration of no more than 5%.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Quenching: Slowly add anhydrous Isopropanol dropwise from the addition funnel to the stirred this compound solution over a period of 30 minutes. Monitor for any temperature increase or gas evolution.
-
Equilibration: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour.
-
Verification: Test a small aliquot of the quenched solution by adding a drop of water to ensure no vigorous reaction occurs.
-
Waste Collection: Once confirmed to be non-reactive, the quenched solution can be transferred to the designated Non-Halogenated Organic Solvent Waste container.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Final Disposal and Storage
-
Containerization: Ensure the waste container is securely capped and the exterior is clean and free of contamination.
-
Labeling: Affix a completed hazardous waste label to the container, including the full chemical name ("this compound, Quenched"), concentration, date, and the Principal Investigator's name.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The storage area should be well-ventilated, away from sources of ignition, and provide secondary containment.
-
Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 90 days, but check local regulations), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain or dispose of it in regular trash.
Standard Operating Procedure: Handling and Disposal of Diaplasinin
Disclaimer: The following guidelines are provided for a representative potent, cytotoxic research compound, referred to as "Diaplasinin." As this compound is a hypothetical substance, these recommendations are based on best practices for handling novel, potentially hazardous small molecules in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural guidance on personal protective equipment (PPE), handling, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a potent cytotoxic agent. All handling of this compound in solid form or in volatile solvents must be conducted within a certified chemical fume hood or a powder containment hood.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Task | Primary Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing Powder | Chemical Fume Hood | Double Nitrile/Neoprene | Chemical Safety Goggles | Disposable Gown | N95 or higher, if indicated by risk assessment |
| Reconstitution | Chemical Fume Hood | Double Nitrile/Neoprene | Chemical Safety Goggles | Disposable Gown | Not generally required within a fume hood |
| Cell Culture Work | Biosafety Cabinet (Class II) | Single Nitrile | Safety Glasses | Standard Lab Coat | Not required |
| Waste Disposal | Chemical Fume Hood | Double Nitrile/Neoprene | Chemical Safety Goggles | Disposable Gown | Not generally required within a fume hood |
Experimental Protocols and Workflows
Preparation of a 10 mM Stock Solution
This protocol describes the reconstitution of lyophilized this compound powder to create a concentrated stock solution.
Methodology:
-
Pre-Handling: Don appropriate PPE as specified in Table 1. Ensure the chemical fume hood is certified and functioning correctly.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of solvent (e.g., DMSO) needed to achieve a 10 mM concentration based on the mass of this compound provided.
-
Reconstitution: Inside the fume hood, carefully unseal the vial. Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Dissolution: Securely cap the vial and vortex gently until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials. Store at -20°C or -80°C as recommended.
Caption: Workflow for the Reconstitution and Storage of this compound.
Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition
For the purposes of this guide, this compound is hypothesized to be a potent inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a common therapeutic target.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure personnel and environmental safety. All waste must be treated as hazardous chemical waste.
Table 2: this compound Waste Disposal Plan
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag (Yellow) | Includes contaminated gloves, gowns, pipette tips, and vials. Place bag in a designated hazardous waste bin. |
| Aqueous Liquid Waste | Labeled, sealed hazardous waste container (Glass/HDPE) | Includes contaminated media and buffer solutions. Do not mix with other waste streams. Await pickup by EHS. |
| Organic Liquid Waste (e.g., DMSO) | Labeled, sealed hazardous waste container (Glass/HDPE) | Includes stock solutions and other organic solvent mixtures. Do not pour down the drain. Await pickup by EHS. |
| Sharps | Puncture-proof sharps container | Includes contaminated needles and serological pipettes. Seal container when full and place in hazardous waste bin. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
